Core Scaffold Differentiation: Naphtho[2,1-d]thiazole vs. Benzo[d]thiazole
The defining structural differentiator of 921521-28-0 is its naphtho[2,1-d]thiazole core, which replaces the benzo[d]thiazole core found in the closest commercially available analog, N-(benzo[d]thiazol-2-yl)-2-(5-chlorothiophen-2-yl)acetamide (CAS 921839-13-6) . This substitution increases the molecular weight from 308.8 g/mol to 358.9 g/mol and expands the aromatic surface area, which is critical for π-stacking interactions within kinase ATP-binding sites .
| Evidence Dimension | Molecular Weight and Core Structure |
|---|---|
| Target Compound Data | 358.9 g/mol; C17H11ClN2OS2; Naphtho[2,1-d]thiazole core |
| Comparator Or Baseline | N-(benzo[d]thiazol-2-yl)-2-(5-chlorothiophen-2-yl)acetamide (CAS 921839-13-6): 308.8 g/mol; C13H9ClN2OS2; Benzo[d]thiazole core |
| Quantified Difference | ΔMW = +50.1 g/mol (+16.2%); one additional fused aromatic ring |
| Conditions | Structural comparison based on CAS registry data |
Why This Matters
The larger, more planar naphthothiazole scaffold provides distinct ATP-pocket complementarity and can shift kinase selectivity profiles, directly influencing procurement decisions for target-specific screening libraries.
